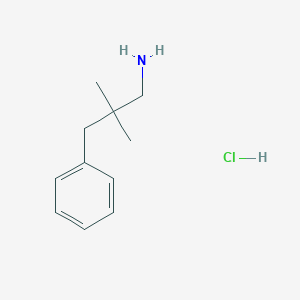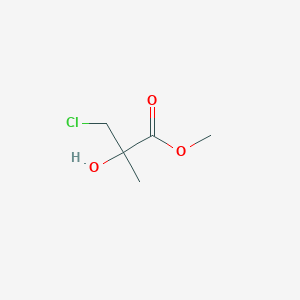
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride
Übersicht
Beschreibung
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride is an organic compound with the chemical formula C11H18ClN . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular weight of 2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride is 199.72 . The IUPAC name is 2,2-dimethyl-3-phenylpropan-1-amine; hydrochloride . The compound’s structure can be represented by the SMILES string: CC©(CC1=CC=CC=C1)CN.Cl .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Applications
Biodegradation of aromatic compounds, including amines, is a crucial process in environmental management. Research highlights the capabilities of certain bacterial species like Pseudomonas to degrade biogenic amines, providing insights into potential biotechnological applications for eliminating these compounds from various sources (Luengo & Olivera, 2020). Furthermore, the application of advanced oxidation processes is recognized for the efficient degradation of nitrogen-containing compounds, including amines, highlighting the importance of developing technologies focusing on the degradation of such compounds (Bhat & Gogate, 2021).
Health and Pharmaceutical Implications
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride and its derivatives are part of a wider group of compounds that have been explored for their health and pharmaceutical implications. Studies reveal the potential of certain amine compounds in medical applications, such as the synthesis of novel derivatives with potential therapeutic applications in human diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Analytical and Industrial Applications
Amines are important in various analytical and industrial applications. The efficient removal of persistent compounds like PFAS by amine-functionalized sorbents illustrates the practicality of these compounds in water treatment and pollution control (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019). Additionally, the determination of biogenic amines in foods is crucial due to their toxicity and their role as indicators of the degree of freshness or spoilage of food, highlighting the importance of amine analysis in food safety and quality control (Önal, 2007).
Material Science and Technology
In material science, the use of amines is noted in the development of novel materials with desirable properties. For instance, carbohydrate polymers containing amine groups are used as corrosion inhibitors, demonstrating the role of these compounds in materials protection and maintenance (Umoren & Eduok, 2016). Additionally, MLCT excited states of cuprous bis-phenanthroline compounds, which possess amine functionalities, play a significant role in the development of organic optoelectronics, indicating the versatility of amines in technological applications (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,9-12)8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHUCZGQGFHTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)



![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)



![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
